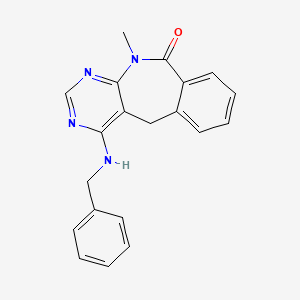
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)ben zeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic and heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide: shares similarities with other sulfonyl-containing compounds and pyrimidine derivatives.
Unique Features: Its unique combination of functional groups and structural motifs distinguishes it from other compounds, potentially offering unique biological activities or chemical properties.
List of Similar Compounds
Sulfonylureas: Commonly used in medicinal chemistry.
Pyrimidine Derivatives: Widely studied for their biological activities.
This structure provides a comprehensive overview of the compound, but specific details should be sourced from scientific literature and experimental data
Eigenschaften
CAS-Nummer |
35253-24-8 |
|---|---|
Molekularformel |
C25H29FN4O4S |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30) |
InChI-Schlüssel |
CKOLETHYECDWSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




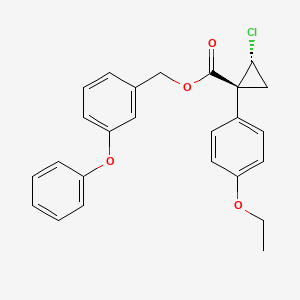

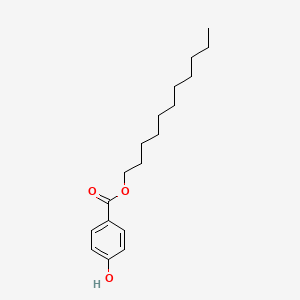
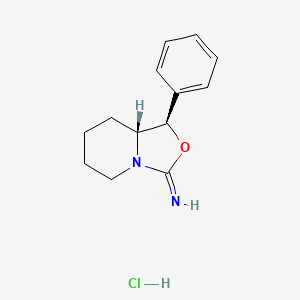
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


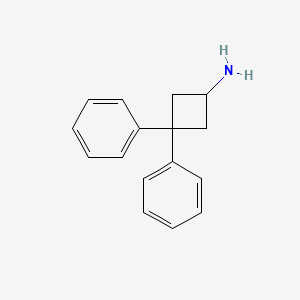
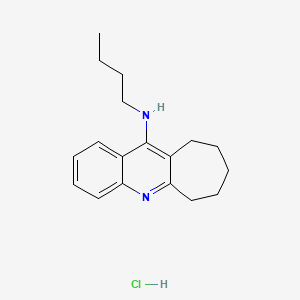

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
